2-Acetyl-4,5-dichlorothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antioxidant Studies

Scientific Field: Medicinal Chemistry

Summary of the Application: A new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antimicrobial and antioxidant activities.

Results or Outcomes: Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum.

Cytotoxic Activity Assessment

Summary of the Application: A series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized and screened for their in vitro cytotoxicity activities against three cancer cell lines.

Methods of Application: The compounds were synthesized in good yields by the condensation of chalcones with malononitrile in basic medium.

Results or Outcomes: Compounds 5d, 5g, 5h, and 5i exhibited promising antiproliferative effects (IC 50 1–5 µM) against liver (line HepG2), prostate (line DU145), and breast (line MBA-MB-231) cancer cell lines.

Synthesis of Substituted Chalcones

Scientific Field: Organic Chemistry

Summary of the Application: 3-Acetyl-2,5-dichlorothiophene is used in the synthesis of substituted chalcones.

Molecular Docking Study

Scientific Field: Computational Chemistry

Summary of the Application: A molecular docking study was carried out to evaluate the possibility of new compounds as drugs and to implement structural improvements for this purpose.

Methods of Application: The compounds were synthesized by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide.

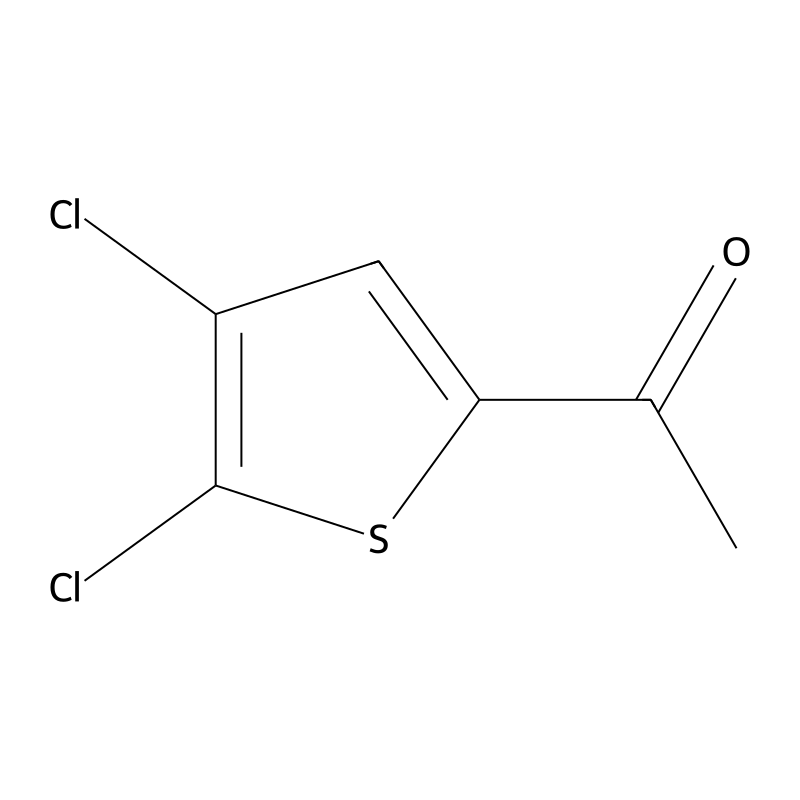

2-Acetyl-4,5-dichlorothiophene is characterized by its structure, which includes an acetyl group and two chlorine atoms attached to a thiophene ring. The presence of these functional groups contributes to its chemical reactivity and biological activity. The compound is typically a yellowish liquid or solid with a distinct odor, and it has a relatively high melting point, indicative of its stability under various conditions .

Due to the lack of specific research on 2-Acetyl-4,5-dichlorothiophene, a mechanism of action cannot be established at this time.

- Chlorine: Chlorine atoms can be irritating to the skin, eyes, and respiratory system.

- Organic compound: Standard handling practices for organic compounds should be followed, including working in a well-ventilated area and wearing appropriate personal protective equipment (PPE) like gloves and safety glasses.

The chemical behavior of 2-acetyl-4,5-dichlorothiophene is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.

- Acylation Reactions: The acetyl group can participate in Friedel-Crafts acylation, leading to further functionalization of the thiophene ring.

- Reduction: The compound can undergo reduction reactions, converting the carbonyl group into alcohols or other functional groups depending on the reducing agent used .

Research indicates that 2-acetyl-4,5-dichlorothiophene exhibits various biological activities. It has been studied for its potential antifungal and antibacterial properties. Some studies suggest that it may inhibit specific enzymes or disrupt cellular processes in microorganisms, making it a candidate for further investigation in pharmaceutical applications .

Several methods have been developed for synthesizing 2-acetyl-4,5-dichlorothiophene:

- Acylation of Thiophene Derivatives: This method involves the acylation of dichlorothiophene using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Halogenation Reactions: Starting from 4,5-dichlorothiophene, acetylation can be achieved through various halogenation steps followed by nucleophilic substitution .

The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature and solvent choice.

2-Acetyl-4,5-dichlorothiophene finds applications in several areas:

- Agricultural Chemistry: Due to its biological activity, it may be used as a pesticide or fungicide.

- Pharmaceuticals: Its antibacterial properties suggest potential use in drug development.

- Material Science: The compound can serve as an intermediate in synthesizing more complex organic materials or polymers .

Studies on the interactions of 2-acetyl-4,5-dichlorothiophene with biological systems have shown that it can interact with various enzymes and receptors. Understanding these interactions is crucial for assessing its efficacy and safety in potential applications. Research continues to explore its mechanism of action at the molecular level .

Several compounds share structural similarities with 2-acetyl-4,5-dichlorothiophene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Acetyl-4-chlorothiophene | Contains one chlorine atom | Less reactive than 2-acetyl-4,5-dichlorothiophene |

| 3-Acetyl-2,5-dichlorothiophene | Acetyl group at position 3 | Different position of acetyl group affects reactivity |

| 4-Acetylthiophene | No halogen substituents | Lacks chlorination; different biological properties |

These compounds differ primarily in their halogenation patterns and the positioning of functional groups, which significantly influence their chemical behavior and biological activities.

The compound is systematically named 1-(4,5-dichlorothiophen-2-yl)ethanone according to IUPAC rules. This nomenclature reflects its structure: a thiophene ring substituted with chlorine atoms at positions 4 and 5, and an acetyl group (-COCH₃) at position 2.

Molecular Formula and Weight

The molecular formula is C₆H₄Cl₂OS, with a molecular weight of 195.07 g/mol. The formula accounts for two chlorine atoms, one sulfur atom, and a ketone functional group.

Registry Identifiers

Synonyms

Common synonyms include:

Chemical Formula and Basic Properties

The molecular formula of 2-Acetyl-4,5-dichlorothiophene is C₆H₄Cl₂OS, indicating the presence of six carbon atoms, four hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom [1] [2]. The compound has a molecular weight of 195.07 grams per mole, as determined through computational chemistry methods [1] [3].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₆H₄Cl₂OS | PubChem Database |

| Molecular Weight | 195.07 g/mol | Computational Analysis |

| CAS Registry Number | 57681-59-1 | Chemical Abstracts Service |

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone | Lexichem Analysis |

Structural Architecture

The molecular structure of 2-Acetyl-4,5-dichlorothiophene consists of a five-membered thiophene ring with two chlorine atoms positioned at the 4 and 5 positions, and an acetyl group attached at the 2 position [1] [4]. The thiophene ring serves as the aromatic backbone, providing the compound with its heterocyclic character through the incorporation of sulfur as the heteroatom [5].

The acetyl functional group, represented by the formula CH₃CO-, constitutes a carbonyl group linked to a methyl group [6]. This moiety contributes significantly to the compound's reactivity profile and physical properties through its electron-withdrawing characteristics [6].

Geometric Parameters and Bond Characteristics

Research findings indicate that the compound exhibits specific geometric arrangements characteristic of substituted thiophene derivatives [7]. The thiophene ring maintains its planar aromatic structure, with the chlorine substituents occupying adjacent positions that influence the overall electronic distribution [7].

The presence of two chlorine atoms at the 4,5-positions creates a unique electronic environment within the thiophene ring system [7]. Computational studies on dichlorothiophene compounds have demonstrated that the positioning and number of chlorine substituents significantly affect the electronic properties and structural parameters of the thiophene ring [7].

| Structural Feature | Characteristic |

|---|---|

| Ring System | Five-membered thiophene |

| Substitution Pattern | 2-acetyl, 4,5-dichloro |

| Molecular Geometry | Planar aromatic core |

| Functional Groups | Acetyl, halogen substituents |

Stereochemical Considerations

The compound exhibits no defined stereocenters, as confirmed by computational analysis showing zero defined atom stereocenters and zero defined bond stereocenters [1]. This characteristic simplifies the structural analysis and indicates that the compound exists as a single constitutional isomer without stereochemical complications [1].

The topological polar surface area of 2-Acetyl-4,5-dichlorothiophene has been calculated as 45.3 Ų, reflecting the contribution of the carbonyl oxygen and sulfur atoms to the overall polarity of the molecule [1]. This parameter is significant for understanding the compound's intermolecular interactions and potential biological activity profiles [4].

Electronic Structure and Bonding

The electronic structure of 2-Acetyl-4,5-dichlorothiophene is characterized by the delocalized π-electron system of the thiophene ring, modified by the electron-withdrawing effects of both the chlorine substituents and the acetyl group [7] [8]. The compound demonstrates an XLogP3-AA value of 3.2, indicating moderate lipophilicity that influences its partition behavior between polar and nonpolar phases [1].

The molecular complexity, as calculated through computational methods, reaches a value of 151, reflecting the structural intricacy arising from the multiple substituents and their electronic interactions [1]. The compound contains no hydrogen bond donors but features two hydrogen bond acceptors, specifically the carbonyl oxygen and the sulfur atom within the thiophene ring [1].

| Electronic Property | Value | Computational Method |

|---|---|---|

| XLogP3-AA | 3.2 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs Analysis |

| Hydrogen Bond Acceptors | 2 | Cactvs Analysis |

| Rotatable Bonds | 1 | Cactvs Analysis |

| Molecular Complexity | 151 | Cactvs Analysis |

Conformational Analysis

The three-dimensional structure of 2-Acetyl-4,5-dichlorothiophene has been analyzed through computational conformational studies [1]. The compound exhibits relatively limited conformational flexibility due to the rigid aromatic thiophene core and the planar nature of the acetyl substituent [1]. The single rotatable bond identified in the structure corresponds to the connection between the acetyl group and the thiophene ring [1].

The exact mass of the compound has been determined as 193.9359913 daltons, with the monoisotopic mass showing identical values, confirming the precision of mass spectrometric identification methods [1]. These precise mass measurements are crucial for analytical applications and compound identification in complex mixtures [1].

The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature for the compound commonly known as 2-Acetyl-4,5-dichlorothiophene is 1-(4,5-dichlorothiophen-2-yl)ethanone [1] [2] [3]. This systematic name follows the IUPAC rules for naming substituted thiophenes and ketones, where the thiophene ring serves as the parent structure and the acetyl group is named as an ethanone substituent.

The nomenclature is based on thiophene as the parent heterocyclic compound, which is recognized as a trivial name that is accepted in IUPAC nomenclature [4] [5]. The numbering system for thiophene follows the standard heterocyclic numbering convention, where the sulfur atom is designated as position 1, and the carbon atoms are numbered sequentially around the five-membered ring [6] [7].

In this systematic name:

- 1-(4,5-dichlorothiophen-2-yl) indicates the substituted thiophene ring with chlorine atoms at positions 4 and 5

- ethanone designates the acetyl functional group (CH₃CO-) attached at position 2 of the thiophene ring

Alternative IUPAC Names

Several alternative IUPAC-compliant systematic names are documented for this compound:

- 1-(4,5-dichlorothiophen-2-yl)ethan-1-one [1] [8]

- 1-(4,5-dichloro-2-thienyl)ethanone [9] [1] [8]

- Ethanone, 1-(4,5-dichloro-2-thienyl)- [1] [8]

These variations reflect different acceptable ways of expressing the same chemical structure within IUPAC nomenclature guidelines, with slight differences in formatting and hyphenation conventions.

Common Names and Trivial Names

The most widely used common name for this compound is 2-Acetyl-4,5-dichlorothiophene [9] [1] [8] [10]. This name follows the traditional substitutive nomenclature pattern where:

- The thiophene ring is the base structure

- The acetyl group (CH₃CO-) is indicated at position 2

- The two chlorine substituents are specified at positions 4 and 5

Chemical Registry Information

The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 57681-59-1 [9] [1] [8] [10] [11]. Additional registry identifiers include:

- MDL Number: MFCD00082793 [1] [8]

- PubChem CID: 148813 [1]

- DSSTox Substance ID: DTXSID60206384 [1]

- Wikidata: Q72435072 [1]

Comprehensive Synonyms

The compound is known by numerous synonyms in chemical literature and databases:

| Synonym | Source |

|---|---|

| 1-(4,5-dichlorothiophen-2-yl)ethanone | PubChem [1] |

| 1-(4,5-dichlorothiophen-2-yl)ethan-1-one | PubChem [1] |

| Ethanone, 1-(4,5-dichloro-2-thienyl)- | PubChem [1] |

| 1-(4,5-dichloro-2-thienyl)ethanone | Multiple sources [9] [1] [8] |

| 1-(4,5-Dichloro-2-thienyl)ethanone | ChemicalBook [8] |

| 1-(4,5-dichloro-thiophen-2-yl)ethanone | ChemSrc [9] |

| 1-(4,5-dichloro-thiophen-2-yl)-ethanone | ChemSrc [9] |

| 1-(4,5-Dichlor-2-thienyl)-ethanon | ChemSrc [9] |

| 1-(4,5-Dichlor- [12]thienyl)-aethanon | ChemSrc [9] |

| 2-Acetyl-4,5-dichlorothiophene | Multiple sources [9] [1] [8] |

| 2-Acetyl-4.5-dichlor-thiophen | ChemSrc [9] |

| 2.3-Dichlor-5-acetyl-thiophen | ChemSrc [9] |

| Ketone, 4,5-dichloro-2-thienyl methyl | Echemi [13] |

| Chlorphenamine Impurity 21 | ChemicalBook [8] |

| AKOS000281125 | PubChem [1] |

| SCHEMBL2987123 | PubChem [1] |

| DS-5974 | PubChem [1] |

| SY316381 | PubChem [1] |

Fundamental Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-Acetyl-4,5-dichlorothiophene | Multiple sources [9] [1] [8] |

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone | PubChem [1] |

| CAS Number | 57681-59-1 | Multiple sources [9] [1] [8] [10] |

| Molecular Formula | C₆H₄Cl₂OS | Multiple sources [9] [1] [8] |

| Molecular Weight | 195.06-195.07 g/mol | Multiple sources [9] [1] [8] |

| MDL Number | MFCD00082793 | Multiple sources [1] [8] |

| InChI | InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | PubChem [1] |

| InChI Key | HNSUJYLVQPGASF-UHFFFAOYSA-N | PubChem [1] |

| SMILES | CC(=O)C1=CC(=C(S1)Cl)Cl | PubChem [1] |

| Boiling Point | 300.8°C at 760 mmHg | ChemSrc [9] |

| Flash Point | 135.7°C | ChemSrc [9] |

| Density | 1.452 g/cm³ | ChemSrc [9] |

| Refractive Index | 1.575 | ChemSrc [9] |

| Exact Mass | 193.936 g/mol | ChemSrc [9] |

| Polar Surface Area | 45.31 Ų | ChemSrc [9] |

| LogP | 3.25750 | ChemSrc [9] |

| Physical State | Solid | Various sources [9] [1] [8] |

| Appearance | Crystalline | Various sources [9] [1] [8] |

Structural Nomenclature Analysis

The systematic nomenclature of 2-Acetyl-4,5-dichlorothiophene follows established IUPAC principles for heterocyclic compounds. The thiophene ring system is numbered according to the Hantzsch-Widman system [6] [4], which is the standard method for naming five-membered heterocycles containing sulfur.

The substituent pattern in this compound demonstrates the regioselectivity common in thiophene chemistry, where electrophilic substitution reactions typically occur at the α-positions (positions 2 and 5) relative to the sulfur atom [14] [15]. The presence of chlorine atoms at positions 4 and 5, combined with the acetyl group at position 2, creates a highly substituted thiophene derivative with distinct chemical properties [9] [1].